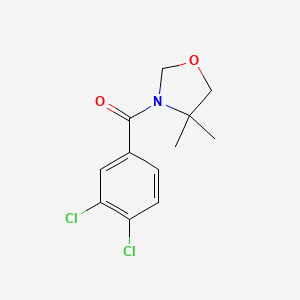
(3,4-Dichlorophenyl)(4,4-dimethyl-1,3-oxazolan-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Anticancer and Antimicrobial Agents
One study highlighted the synthesis of novel heterocyclic compounds that included oxazole, pyrazoline, and pyridine entities, which were evaluated for their anticancer activity against a 60 cancer cell line panel at the National Cancer Institute (NCI, USA). The compounds showed high potency, and their in vitro antibacterial and antifungal activities were promising, indicating potential applications in combating microbial resistance to pharmaceutical drugs (Kanubhai D. Katariya, Dushyanth R. Vennapu, S. Shah, 2021).
Molecular Docking Studies
Another research endeavor focused on the molecular docking studies of newly synthesized compounds, aiming to understand their interactions and potential as antimicrobial and anticancer agents. The study synthesized compounds like 4-amino-3-(4-chlorophenyl)-1H-pyrazol-5-yl-methanone, which showed higher anticancer activity than the reference drug doxorubicin, and possessed significant antimicrobial activity (H. Hafez, Abdel-Rhman B. A. El-Gazzar, S. Al-Hussain, 2016).
Antioxidant Properties
Research on the synthesis of diphenylmethane derivative bromophenols, including a natural product, demonstrated effective antioxidant power. Bromination and subsequent reactions led to compounds with significant radical scavenging activities, compared to standard antioxidant compounds like butylated hydroxyanisole (BHA) and α-tocopherol, showcasing their potential as antioxidant agents (H. T. Balaydın, I. Gülçin, A. Menzek, S. Göksu, E. Şahin, 2010).
Synthesis and Characterization
Studies also focused on the synthesis, spectral characterization, and investigation of the kinetics and biological evaluation of compounds with applications in various fields, including medicinal chemistry. For example, research into Re(i) di- and tricarbonyl complexes with tertiary phosphine ligands evaluated their potential toxicity on cancer and non-cancerous cell lines, highlighting their selective cytotoxicity which could be beneficial in cancer therapy (Verity Lindy Gantsho, Mazzarine Dotou, Marta Jakubaszek, B. Goud, G. Gasser, H. Visser, M. Schutte-Smith, 2019).
properties
IUPAC Name |
(3,4-dichlorophenyl)-(4,4-dimethyl-1,3-oxazolidin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2NO2/c1-12(2)6-17-7-15(12)11(16)8-3-4-9(13)10(14)5-8/h3-5H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBDMUARYROKMNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCN1C(=O)C2=CC(=C(C=C2)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

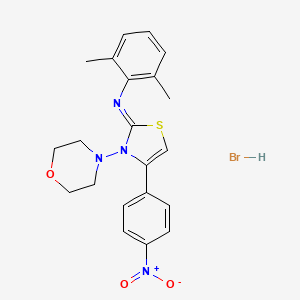
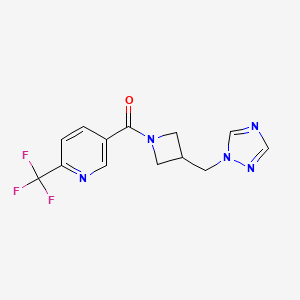
![5-chloro-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2653362.png)
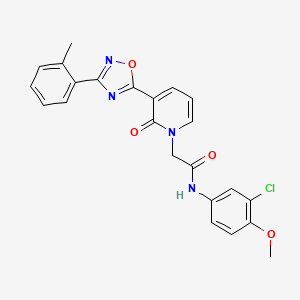
![N-(3-methoxyphenyl)-N'-[2-(morpholin-4-yl)ethyl]ethanediamide](/img/structure/B2653368.png)
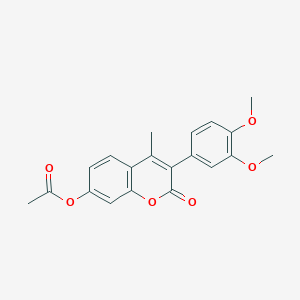
![2-[(2-Chloro-6-methylphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2653371.png)

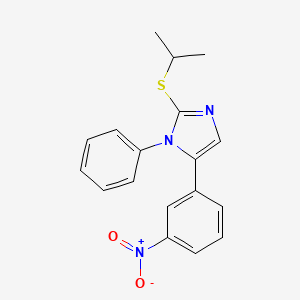


![1-(3-chlorophenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2653379.png)
![Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine](/img/structure/B2653380.png)
![N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2653381.png)